N-(3,5-dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(3,5-Dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule characterized by a pyrimido[5,4-b]indole core substituted with a thioacetamide group at position 2 and a 3,5-dimethylphenyl moiety on the acetamide nitrogen. The compound’s structure integrates a planar heteroaromatic system (pyrimidoindole) and a flexible thioether-acetamide side chain, which collectively influence its physicochemical and biological properties. Its design draws from structure-activity relationship (SAR) studies targeting Toll-like receptor 4 (TLR4) ligands and other therapeutic targets .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-12-8-13(2)10-14(9-12)22-17(26)11-28-21-24-18-15-6-4-5-7-16(15)23-19(18)20(27)25(21)3/h4-10,23H,11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXXLYIGBMSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core and a thioacetamide functional group, which are known to contribute to various biological activities. The structural formula is represented as follows:
Key properties include:
- Molecular Weight : 304.42 g/mol
- LogP : 3.5 (indicates moderate lipophilicity)
- Solubility : Soluble in organic solvents like DMSO and ethanol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific kinases involved in cell signaling pathways, which may lead to antiproliferative effects in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against Gram-positive bacteria, potentially through disruption of bacterial cell wall synthesis.
- Antioxidant Properties : The thioacetamide moiety may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various pyrimidine derivatives found that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 30 µg/mL to 50 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 30 |
| Compound B | Escherichia coli | 50 |
| N-(3,5-dimethylphenyl)-2-(...) | Unknown (potentially effective) | TBD |
Anticancer Activity
In vitro studies indicated that the compound could inhibit the proliferation of certain cancer cell lines. For instance, it was shown to reduce cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM .
Case Studies
- Study on Anticancer Properties : A recent study demonstrated the potential of N-(3,5-dimethylphenyl)-2-(...) as an anticancer agent. The compound was tested on several cancer cell lines and showed promising results in inhibiting cell growth and inducing apoptosis through caspase activation pathways .
- Antimicrobial Efficacy Assessment : Another research focused on the antimicrobial properties of pyrimidine derivatives reported that similar compounds could effectively inhibit bacterial growth by targeting essential enzymes involved in metabolic pathways .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl ring and the thioacetamide group significantly affect the biological activity of the compound. For instance:
- Substituents at the 3 and 5 positions on the phenyl ring enhance antimicrobial activity.
- Alterations in the pyrimidine core can modulate enzyme inhibition potency.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on the Aromatic Ring
The 3,5-dimethylphenyl group in the target compound distinguishes it from analogs with meta-substituted aryl groups . demonstrates that methyl substituents in meta positions (e.g., N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide) increase steric bulk and alter crystal packing, resulting in unique lattice constants and asymmetric unit configurations compared to electron-withdrawing substituents (e.g., chlorine or nitro groups). These structural differences may impact solubility and intermolecular interactions in biological systems .
Such modifications are critical in drug design for balancing membrane permeability and target binding .
Variations in the Pyrimidoindole Core
The 3-methyl-4-oxo-pyrimidoindole core of the target compound is structurally analogous to derivatives evaluated for TLR4 activation. For example:
- N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (1Z105) : This compound () shares the thioacetamide linkage but substitutes the 3-methyl group with a phenyl ring and the acetamide nitrogen with a cyclohexyl group. SAR studies show that substituents at position 5 (e.g., methyl or dodecyl) modulate TLR4 agonism, with bulkier alkyl chains enhancing potency in murine models .
- 8-(Furan-2-yl)-substituted analogs (e.g., 2B182C) : Introducing heterocyclic groups at position 8 of the pyrimidoindole core () significantly improves NF-κB activation, suggesting that the target compound’s unmodified C8 position may limit its TLR4 affinity .
Thioether vs. Sulfonyl/Sulfinyl Linkages
The thioether (-S-) group in the target compound contrasts with oxidized derivatives like N-cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimidoindol-2-yl)sulfonyl)acetamide (compound 2, ). Oxidation to sulfonyl (-SO2-) or sulfinyl (-SO-) groups reduces conformational flexibility and may alter binding to hydrophobic pockets in TLR4 or other targets. Incomplete oxidation of thioether precursors (e.g., compound 3 in ) demonstrates the synthetic challenges in controlling sulfur oxidation states .
Acetamide Nitrogen Modifications
Replacing the 3,5-dimethylphenyl group with alternative substituents markedly affects bioactivity:
- Cyclohexyl or cyclopentyl groups (e.g., compounds 42, 48–50 in –9) enhance metabolic stability due to reduced aromatic ring oxidation. However, these aliphatic groups may compromise solubility .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
